2-Benzyl-1,3-thiazole-5-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Researchers needing validated thiazole-5-carboxylic acid scaffolds for SAR often face uncertainty in substituent effects on bioactivity. This compound provides a defined, commercially available solution. - **Defined Properties:** XLogP3-AA=2.8, pKa 3.60±0.10, mp 194-195°C. - **SAR-Ready Core:** Benzyl group at 2-position offers moderate lipophilicity; free 4-position and 5-COOH enable systematic derivatization. - **Supply Assurance:** Stable solid, available for immediate research use.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 933687-22-0
Cat. No. B3389619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,3-thiazole-5-carboxylic acid
CAS933687-22-0
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC=C(S2)C(=O)O
InChIInChI=1S/C11H9NO2S/c13-11(14)9-7-12-10(15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
InChIKeyHJUSLPCNLXKZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1,3-thiazole-5-carboxylic Acid: Overview


2-Benzyl-1,3-thiazole-5-carboxylic acid (CAS 933687-22-0) is a heterocyclic building block belonging to the thiazole-5-carboxylic acid family, characterized by a benzyl substituent at the 2-position of the thiazole ring. Its molecular formula is C₁₁H₉NO₂S, with a molecular weight of 219.26 g/mol [1]. The compound exists as a brown to dark brown solid with a melting point of 194-195°C . It exhibits moderate lipophilicity with a computed XLogP3-AA value of 2.8 [1], and limited solubility in DMSO and methanol . As a carboxylic acid, it has a predicted pKa of 3.60±0.10 , making it suitable for various derivatization reactions. This compound serves as a key intermediate and scaffold for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and anticancer agents [2].

1 Heterocyclic building block for thiazole-focused library synthesis
2 Free 5-carboxylic acid supports amide coupling and esterification
3 Unsubstituted 4-position enables systematic SAR exploration
4 2-Benzyl group provides moderate lipophilicity for cell-based assay context

Structural Specificity of 2-Benzyl-1,3-thiazole-5-carboxylic Acid


Generic substitution among thiazole-5-carboxylic acid derivatives is not scientifically justified due to the profound impact of substituent identity and position on both physicochemical properties and biological activity. The benzyl group at the 2-position in 2-Benzyl-1,3-thiazole-5-carboxylic acid confers a distinct lipophilicity profile (XLogP3-AA = 2.8) [1] compared to more polar 2-amino derivatives (e.g., 2-aminothiazole-4-carboxylic acid) or less lipophilic 2-phenyl analogs [2]. This difference critically influences membrane permeability and target binding kinetics. Furthermore, structure-activity relationship (SAR) studies on thiazole-5-carboxylic acid scaffolds have demonstrated that the nature of the substituent at the 2-position—whether benzyl, phenyl, or substituted benzylamino—dramatically alters enzyme inhibitory potency [3]. For instance, replacing the benzyl group with a phenyl group in xanthine oxidase inhibitors led to a >10-fold reduction in potency [3]. The carboxylic acid moiety at the 5-position is essential for key interactions (e.g., salt bridge formation, metal chelation), but its spatial orientation and electronic environment are modulated by the adjacent substituents. Therefore, substituting this compound with a different 2-substituted or 4-substituted thiazole-5-carboxylic acid would alter the pharmacophore geometry and likely result in loss of desired activity or selectivity. The evidence presented below quantifies these differential properties.

2-Benzyl substituent Moderate lipophilicity suitable for membrane permeation studies
2-Phenyl analog Reduced lipophilicity may shift membrane partitioning and assay behavior
Unsubstituted 4-position Open scaffold geometry supports diverse derivatization
4-Methyl analog Steric hindrance may reduce coupling yields with bulky amines or alcohols
Benzyl at 2-position Hydrophobic benzyl group shapes target-binding pharmacophore
2-Amino analog Polarity increase may alter solubility profile and partition behavior
No 4-phenyl substitution Core scaffold without extended aromatic system
4-Phenyl analog Additional phenyl ring may shift biological target engagement profile

Quantitative Evidence vs. Structural Analogs


Lipophilicity vs. Phenyl and Amino Analogs

2-Benzyl-1,3-thiazole-5-carboxylic acid exhibits a computed XLogP3-AA value of 2.8, indicating moderate lipophilicity suitable for passive membrane permeation [1]. In comparison, the structurally related 2-phenylthiazole-5-carboxylic acid has a lower XLogP3-AA of approximately 2.2 (based on analogous computed data), while the more polar 2-aminothiazole-4-carboxylic acid has a significantly lower value (~0.5). This 0.6-2.3 log unit difference corresponds to an approximately 4-200-fold difference in partition coefficient, which has substantial implications for compound distribution in biological systems and synthetic work-up procedures.

Lipophilicity
Class-level inference
Target: XLogP3-AA 2.8 vs Phenyl analog: ~2.2 vs Amino analog: ~0.5 Difference: 0.6–2.3 log units (approx. 4–200× partition shift)
Supports membrane permeability context
Computed property; experimental logP may differ
Lipophilicity Drug Design Physicochemical Properties ADME

Predicted Biological Activity vs. 4-Phenyl Analog

In silico prediction of biological activity using PASS (Prediction of Activity Spectra for Substances) provides a Pa (probability of activity) score. For 2-Benzyl-1,3-thiazole-5-carboxylic acid, the highest predicted activities include lipid metabolism regulator (Pa = 0.999) and angiogenesis stimulant (Pa = 0.995) [1]. In contrast, the related compound 2-Benzyl-4-phenylthiazole-5-carboxylic acid, which contains an additional phenyl ring at the 4-position, is experimentally validated as an inhibitor of the bacterial oxidoreductase DsbA (PDB: 8UF9, 8UBQ) [2]. The absence of the 4-phenyl group in the target compound fundamentally alters its predicted and actual biological targets, emphasizing that even minor structural modifications (e.g., adding a phenyl ring) lead to a complete shift in biological activity profile.

Bioactivity Prediction
Class-level inference
Target: Lipid metabolism regulator (Pa=0.999) vs 4-Phenyl analog: DsbA inhibitor (experimental, PDB 8UF9) Predicted vs experimental; different target classes
Structural shift alters predicted target profile
In silico prediction; requires experimental validation
Computational Toxicology Target Prediction Drug Repurposing Chemogenomics

Synthetic Versatility vs. 4-Methyl Analog

2-Benzyl-1,3-thiazole-5-carboxylic acid is commercially available as a building block from Enamine (catalog EN300-104873) with a purity of 95% and a cataloged logP of 2.698 [1]. This contrasts with the 4-methyl analog, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 876715-98-9), which is also available but introduces a steric hindrance at the 4-position that can impede certain coupling reactions and alter the conformation of the resulting derivatives. The absence of the 4-methyl group in the target compound provides a less sterically hindered scaffold, enabling a broader range of amide coupling and esterification reactions with bulky amines or alcohols. While both are useful, the target compound offers greater synthetic flexibility for generating diverse compound libraries.

Scaffold Access
Supporting evidence
Target: 4-unsubstituted; minimal steric hindrance vs 4-Methyl analog: 4-methyl group present Absence vs presence of 4-methyl substituent
Supports broader derivatization scope
Vendor specification context
Medicinal Chemistry Chemical Synthesis Library Design Scaffold Hopping

Absence of Direct Biological Activity Data

Despite extensive searching of primary literature, patents, and public databases, no peer-reviewed studies were identified that directly report quantitative biological activity (e.g., IC₅₀, Kd, MIC) for 2-Benzyl-1,3-thiazole-5-carboxylic acid against specific targets or cell lines, nor any head-to-head comparisons with close analogs. The majority of available data pertains to more highly decorated derivatives (e.g., 2-benzyl-4-phenylthiazole-5-carboxylic acid, 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid) [REFS-1, REFS-2]. This absence of data represents a significant knowledge gap and should inform procurement decisions: this compound is best viewed as an untested scaffold for de novo discovery, rather than a validated probe with known selectivity or potency. Researchers should anticipate the need for extensive in-house biological profiling.

Bioactivity Data
Data to verify
No published quantitative biological activity data found
Untested scaffold; de novo profiling required
Literature and database search as of 2026-04-23
Data Gaps Research Prioritization Assay Development

Procurement & Application Scenarios


TRBP & Xanthine Oxidase Inhibitor Discovery

Given the potent activities observed in 2-phenylthiazole-5-carboxylic acid derivatives (TRBP inhibitors, EC50 = 0.66 nM) [1] and 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives (xanthine oxidase inhibitors, IC50 = 3.6-9.9 μM) [2], 2-Benzyl-1,3-thiazole-5-carboxylic acid serves as an ideal minimalist core for structure-activity relationship (SAR) studies. Its benzyl group at the 2-position mimics the hydrophobic moiety present in active analogs, while the unsubstituted 4-position and free carboxylic acid at the 5-position allow systematic exploration of substitution patterns to optimize potency, selectivity, and pharmacokinetic properties. Researchers can use this scaffold to rapidly synthesize focused libraries and identify key pharmacophoric elements.

Probes for Lipid Metabolism & Angiogenesis

In silico predictions suggest a high probability of activity as a lipid metabolism regulator (Pa=0.999) and angiogenesis stimulant (Pa=0.995) [1]. While these are predictions requiring experimental validation, they provide a rational starting point for probe development. The compound's moderate lipophilicity (XLogP3-AA=2.8) [2] makes it amenable to cell-based assays without the need for extensive formulation. Researchers can derivatize the carboxylic acid to install affinity tags (e.g., biotin, click handles) or fluorescent reporters, enabling target identification and mechanism-of-action studies in relevant cellular models of metabolic disease or angiogenesis.

Benchmark Substrate for Amide Coupling

As a commercially available, well-characterized building block (Enamine EN300-104873, 95% purity, logP=2.698) [1], 2-Benzyl-1,3-thiazole-5-carboxylic acid is an excellent substrate for developing and optimizing synthetic methods involving thiazole heterocycles. Its stability under various reaction conditions (acidic, basic, thermal) and its reactive carboxylic acid handle make it a reliable standard for testing new amide coupling reagents, esterification protocols, or C-H functionalization reactions on the thiazole ring. The distinct UV absorbance of the benzyl and thiazole moieties also facilitates reaction monitoring by HPLC or LCMS.

Cheminformatics Model Training

The availability of high-quality computed descriptors (XLogP3-AA=2.8, TPSA=78.4 Ų, exact mass=219.03539970 Da) [1] and predicted biological activity data [2] makes this compound a valuable data point for training and validating QSAR models, machine learning algorithms for bioactivity prediction, and molecular docking scoring functions. Its relatively simple structure, combined with the known activities of its analogs, provides a controlled test case for assessing the accuracy of computational tools in predicting the properties and activities of thiazole-based compounds.

Application
Selection Property
Validation Focus
Thiazole Scaffold SAR Studies
Minimalist core scaffold
Substituent-dependent activity mapping
In Silico-Guided Probe Design
Predicted bioactivity profile
Experimental target deconvolution
Synthetic Method Development
Unhindered carboxylic acid handle
Coupling reaction compatibility
Computational Model Benchmarking
Well-characterized descriptors
QSAR prediction accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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